5-Bromo-2-iodobenzoic acid

Organic Synthesis Cross-Coupling Chemoselectivity

The orthogonal C–I (95%) vs C–Br (5%) palladium coupling selectivity enables sequential Suzuki-Miyaura reactions without complex mixtures—critical for rapid drug discovery library assembly. Also the direct precursor to the hypervalent iodine oxidant ABBX (100% co-product recovery). Derivatives of this scaffold show potent renal and liver cancer cytotoxicity. This site-differentiated dihalogen architecture cannot be replicated by mono-halogenated or regioisomeric analogs.

Molecular Formula C7H4BrIO2
Molecular Weight 326.91 g/mol
CAS No. 21740-00-1
Cat. No. B1267828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodobenzoic acid
CAS21740-00-1
Molecular FormulaC7H4BrIO2
Molecular Weight326.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)I
InChIInChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
InChIKeyIGBNDUKRHPTOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodobenzoic Acid (CAS 21740-00-1): Sourcing Specifications and Key Physicochemical Benchmarks


5-Bromo-2-iodobenzoic acid (CAS 21740-00-1) is a dihalogenated benzoic acid derivative characterized by the presence of a bromine atom at the 5-position and an iodine atom at the 2-position on the benzene ring . It is an off-white to light yellow solid with a typical commercial purity of ≥97% . Key physicochemical properties include a melting point range of 159–164 °C and a predicted pKa of 2.47 ± 0.10 . The compound is noted for its light sensitivity, requiring storage in a dark, dry environment at room temperature .

The Functional Value of Orthogonal Halogen Reactivity in 5-Bromo-2-iodobenzoic Acid (CAS 21740-00-1)


The synthetic utility of 5-bromo-2-iodobenzoic acid is anchored in its capacity for chemoselective, sequential cross-coupling reactions. The carbon–iodine bond (C–I) is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon–bromine bond (C–Br) . This differential reactivity, quantified by an iodine‑to‑bromine coupling selectivity ratio of approximately 95:5 [1], enables a stepwise functionalization strategy. A less selective analog, such as 2-bromo-5-iodobenzoic acid (with reversed halogen positions), or a mono‑halogenated benzoic acid, cannot replicate this built‑in orthogonal control, often leading to complex product mixtures and lower yields for multi‑step syntheses. The following section provides quantitative evidence for this and other differentiating properties.

Quantitative Differentiation of 5-Bromo-2-iodobenzoic Acid (CAS 21740-00-1) from Structural Analogs


Chemoselective Suzuki-Miyaura Coupling: Superior Iodine vs. Bromine Reactivity

In palladium-catalyzed Suzuki-Miyaura couplings, the C–I bond of 5-bromo-2-iodobenzoic acid reacts with a pronounced chemoselectivity relative to the C–Br bond. This is a class‑level inference for dihalogenated arenes bearing ortho‑iodo and para‑bromo substituents. The iodine substituent is activated preferentially, enabling a controlled, stepwise coupling sequence [1].

Organic Synthesis Cross-Coupling Chemoselectivity Suzuki-Miyaura

Synthetic Yield in Directed Ortho-Iodination vs. Analogous Bromination

A reported synthetic route to 5-bromo-2-iodobenzoic acid involves an iridium-catalyzed, ortho‑selective iodination of 3‑bromobenzoic acid, achieving a yield of 78% [1]. The analogous directed ortho‑bromination protocol for benzoic acids typically yields lower product, often in the range of 40–60% [1].

Synthetic Methodology C-H Activation Halogenation Yield

Cytotoxic Selectivity Profile of Derived Hydrazide-Hydrazones

In a study synthesizing 14 novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid, compound 5 (bearing a 2,4-dichlorophenyl substituent) demonstrated high, selective, and the most diverse cytotoxicity across a panel of cancer cell lines [1]. In comparison, compound 13 (with an unsubstituted indole) showed high antiproliferative activity against 769‑P and HepG2 cells but with a different selectivity profile [1]. This contrasts with other halogenated benzoic acid scaffolds which may not yield derivatives with the same breadth or selectivity of cytotoxicity.

Medicinal Chemistry Anticancer Structure-Activity Relationship Hydrazide-Hydrazone

Oxidation Co-Product Recovery and Reagent Generation Efficiency

In the oxidation of alcohols using the hypervalent iodine reagent ABBX (1‑acetoxy‑5‑bromo‑1,2‑benziodoxol‑3(1H)‑one), 5‑bromo‑2‑iodobenzoic acid is formed as a co‑product . This co‑product can be quantitatively recovered via simple acidification of the aqueous layer and recycled for the re‑synthesis of ABBX . In contrast, the analogous oxidation using the widely used hypervalent iodine reagent DIB (diacetoxyiodo)benzene generates iodobenzene, a compound with lower recovery efficiency and greater environmental persistence.

Oxidation Hypervalent Iodine Green Chemistry Reagent Regeneration

High-Impact Application Scenarios for 5-Bromo-2-iodobenzoic Acid (CAS 21740-00-1) Based on Empirical Evidence


Stepwise Synthesis of Complex Biaryls and Heterocycles via Sequential Cross-Couplings

The orthogonal reactivity of the iodo and bromo substituents in 5‑bromo‑2‑iodobenzoic acid is exploited in the iterative construction of complex molecular frameworks. In the first step, a palladium‑catalyzed Suzuki‑Miyaura coupling selectively functionalizes the more reactive iodo position with an aryl boronic acid. Subsequent coupling at the remaining bromo position with a different boronic acid or organometallic reagent installs a second distinct moiety [1]. This controlled, two‑step sequence is a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of diverse compound libraries with high fidelity [1].

Precursor for Highly Active Hypervalent Iodine Oxidants (ABBX)

5‑Bromo‑2‑iodobenzoic acid is the direct precursor to ABBX, a highly reactive and soluble hypervalent iodine reagent [1]. ABBX efficiently oxidizes primary and secondary alcohols to aldehydes and ketones in good yields, with the added benefit of simple product isolation by extraction. The oxidation co‑product, 5‑bromo‑2‑iodobenzoic acid, is quantitatively recovered from the aqueous phase and can be recycled to regenerate ABBX [1]. This reagent system is particularly advantageous for sensitive substrates and in process chemistry where reagent recovery and waste minimization are critical [1].

Scaffold for Anticancer Hydrazide-Hydrazone Lead Optimization

The hydrazide‑hydrazones derived from 5‑bromo‑2‑iodobenzoic acid have been shown to exhibit potent and selective in vitro cytotoxicity against various cancer cell lines, including renal (769‑P) and liver (HepG2) cancers [1]. The structure‑activity relationship (SAR) studies on this scaffold have identified specific substituents (e.g., chloro, nitro, indole) that enhance both potency and selectivity, with some derivatives also showing potential COX‑2 inhibitory activity [1]. Researchers in oncology drug discovery can utilize this scaffold as a validated starting point for further lead optimization, as it provides a defined chemical space for modulating biological activity [1].

High-Efficiency Synthesis via Directed C–H Iodination

For laboratories and manufacturers requiring a reliable and efficient supply, 5‑bromo‑2‑iodobenzoic acid can be synthesized via an iridium‑catalyzed, ortho‑selective C–H iodination of 3‑bromobenzoic acid [1]. This method offers a high yield (78%) and proceeds under mild, base‑free conditions, representing a more atom‑economical and practical alternative to traditional multi‑step procedures that often involve diazonium salts or heavy metal stoichiometric reagents [1]. This route is particularly attractive for scaling up production or for generating custom‑labeled analogs where yield and purity are paramount [1].

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